molecular formula C5H8N4S B1271759 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol CAS No. 31821-73-5

4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1271759
CAS RN: 31821-73-5
M. Wt: 156.21 g/mol
InChI Key: VHSPUADGNVTVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, while not directly synthesized in the provided studies, is closely related to a class of compounds that have been extensively researched due to their wide range of biological activities and low toxicity. These compounds, derivatives of 1,2,4-triazole, have been synthesized and characterized for their potential use in pharmaceuticals, with particular attention to their antimicrobial, antitubercular, anti-inflammatory, antifungal, anticancer, and other activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reaction sequences, starting from various precursors such as methyl nicotinate or potassium dithiocarbazinate, followed by cyclization and condensation reactions . For instance, the synthesis of 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol was achieved through a multi-step process, which was then further reacted with aromatic aldehydes and thioacetic acid to yield a series of thiazolidinones and Mannich bases . Similarly, the synthesis of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol involved microwave activation and was confirmed by various physical and chemical methods .

Molecular Structure Analysis

The molecular structures of the synthesized 1,2,4-triazole derivatives were confirmed using techniques such as X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry . For example, the crystal structure of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate was determined to crystallize in the triclinic system with specific lattice parameters and featured weak hydrogen bonds and C–H...π supramolecular interactions .

Chemical Reactions Analysis

The 1,2,4-triazole derivatives undergo various chemical reactions, including acylation, cyclization, and the formation of Schiff bases . Acylation with benzoyl chlorides and reactions with benzoic acids in the presence of POCl3 led to the formation of amides and triazolothiadiazoles, respectively . Additionally, alkylation reactions were performed to yield S-ethoxycarbonylmethyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were thoroughly investigated, revealing that they are typically crystalline, odorless, insoluble in water, and soluble in organic solvents . The melting points and solubility profiles were determined according to standard pharmacopeial methods . Furthermore, the compounds exhibited promising photophysical properties, such as photoluminescence, and were analyzed for their nonlinear optical properties, with some showing higher hyperpolarizability than commercial materials like urea .

Scientific Research Applications

Biological and Chemical Activity

4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and its derivatives have been a focus in organic chemistry due to their broad spectrum of biological activities. These activities include antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, and anti-cancer properties. Additionally, these compounds are noted for their low toxicity, making them promising for further research in chemical structure and biological activity (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Corrosion Inhibition

The derivatives of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, such as 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), have been investigated for their potential as corrosion inhibitors for metals like copper. AMTT demonstrated an inhibition efficiency of over 94%, acting as a mixed type inhibitor with cathodic predominance (Chauhan et al., 2019).

Crystal Structure Analysis

Studies on the crystal and molecular structure of derivatives like 4-amino-5-(4-methyl)-4H-[1,2,4]-triazole-3-thiol have provided insights into their structural features, which are critical for understanding their interaction with biological molecules and potential applications in drug design (Sarala et al., 2006).

Antimicrobial Properties

The synthesis of various derivatives has revealed significant antimicrobial properties, making these compounds potential candidates for developing new antimicrobial agents. These include derivatives starting from isonicotinic acid hydrazide (Bayrak et al., 2009).

Antitumor Activity

Certain derivatives of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol have been synthesized and studied for their antitumor properties, highlighting the potential of these compounds in cancer research (Ovsepyan et al., 2018).

Interaction with DNA Methylation

New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives have been synthesized with the aim of inhibiting DNA methylation, a key process in gene regulation. This research suggests potential applications in the field of epigenetics and cancer treatment (Hovsepyan et al., 2018).

properties

IUPAC Name

4-amino-3-cyclopropyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c6-9-4(3-1-2-3)7-8-5(9)10/h3H,1-2,6H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSPUADGNVTVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368182
Record name 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

CAS RN

31821-73-5
Record name 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31821-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.